Mercury--tris(pentafluorophenyl)germyl (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury–tris(pentafluorophenyl)germyl (1/2) is a unique organometallic compound that features a mercury atom bonded to two tris(pentafluorophenyl)germyl groups. This compound is notable for its distinctive structure and reactivity, making it a subject of interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–tris(pentafluorophenyl)germyl (1/2) typically involves the reaction of mercury(II) chloride with tris(pentafluorophenyl)germane in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include moderate temperatures and extended reaction times to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for Mercury–tris(pentafluorophenyl)germyl (1/2) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and safety measures to handle the toxic mercury compounds involved.
Chemical Reactions Analysis
Types of Reactions
Mercury–tris(pentafluorophenyl)germyl (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The tris(pentafluorophenyl)germyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) species with different ligands, while reduction could produce mercury(I) species .
Scientific Research Applications
Mercury–tris(pentafluorophenyl)germyl (1/2) has several scientific research applications:
Chemistry: It is used as a reagent in organometallic synthesis and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism by which Mercury–tris(pentafluorophenyl)germyl (1/2) exerts its effects involves its ability to form stable complexes with various substrates. The mercury atom acts as a central coordination site, while the tris(pentafluorophenyl)germyl groups provide steric and electronic stabilization. This allows the compound to participate in a range of chemical reactions, including catalysis and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Bis(pentafluorophenyl)mercury: Similar in structure but lacks the germyl groups.
Tris(pentafluorophenyl)borane: Shares the pentafluorophenyl groups but has boron instead of mercury and germanium.
Bis(triphenylphosphine)mercury(II) chloride: Another mercury-based compound with different ligands
Uniqueness
Mercury–tris(pentafluorophenyl)germyl (1/2) is unique due to the presence of both mercury and germanium atoms, which confer distinct reactivity and stability properties. The pentafluorophenyl groups enhance its electron-withdrawing capabilities, making it a versatile reagent in various chemical transformations .
This detailed overview provides a comprehensive understanding of Mercury–tris(pentafluorophenyl)germyl (1/2), highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
CAS No. |
35406-49-6 |
---|---|
Molecular Formula |
C36F30Ge2Hg |
Molecular Weight |
1348.2 g/mol |
InChI |
InChI=1S/2C18F15Ge.Hg/c2*19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33; |
InChI Key |
MGYJKFGYZMUDQS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.C1(=C(C(=C(C(=C1F)F)[Ge](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.